An In-Depth Technical Guide to O-(2,2,2-trifluoroethyl)hydroxylamine: Properties, Synthesis, and Applications in Modern Chemistry
An In-Depth Technical Guide to O-(2,2,2-trifluoroethyl)hydroxylamine: Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary
O-(2,2,2-trifluoroethyl)hydroxylamine and its hydrochloride salt represent a pivotal class of reagents in modern medicinal and synthetic chemistry. The strategic incorporation of the 2,2,2-trifluoroethyl moiety (CF₃CH₂-) imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability, modulated lipophilicity, and altered conformational preferences. These attributes are highly sought after in the design of novel therapeutics and agrochemicals. This guide provides an in-depth analysis of the compound's properties, outlines a robust synthetic methodology, details its key reactivity—particularly in the formation of stable oximes—and explores its applications for researchers, scientists, and drug development professionals. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.
Physicochemical and Spectroscopic Properties
O-(2,2,2-trifluoroethyl)hydroxylamine is most commonly supplied and handled as its hydrochloride salt (CAS No. 68401-66-1) to improve stability and ease of handling.[1][2] The free base is a reactive species, while the salt form is typically a stable, crystalline solid.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride | [1][2] |
| Synonyms | 2,2,2-Trifluoroethoxyamine HCl | [2] |
| CAS Number | 68401-66-1 | [1] |
| Molecular Formula | C₂H₅ClF₃NO | [1] |
| Molecular Weight | 151.52 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere, hygroscopic | [1] |
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR) are typically lot-specific and provided by the manufacturer on the Certificate of Analysis.[1] However, the expected spectral features can be predicted based on its chemical structure.
-
¹H NMR: One would expect two key signals: a quartet corresponding to the methylene protons (-CH₂-) coupled to the three fluorine atoms, and a broad singlet for the amine protons (-ONH₂), which may exchange with deuterium in solvents like D₂O.
-
¹⁹F NMR: A triplet corresponding to the -CF₃ group, coupled to the two adjacent methylene protons, would be the characteristic signal. This strong, clean signal makes the moiety an excellent tag for ¹⁹F NMR-based screening assays, such as in fragment-based drug discovery.
-
¹³C NMR: Two signals are expected for the carbon backbone: a quartet for the trifluoromethyl carbon (C1) due to C-F coupling and another quartet for the methylene carbon (C2) due to coupling with the adjacent CF₃ group.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations, C-F stretching bands (typically strong and in the 1100-1300 cm⁻¹ region), and C-O stretching.
Synthesis and Purification
While several routes exist for the O-alkylation of hydroxylamine derivatives, a robust and scalable method involves a three-step process starting from a hydroxylamine salt, proceeding through a protected ketoxime intermediate.[3][4] This approach avoids the direct handling of potentially unstable intermediates and allows for controlled alkylation.
The rationale for this indirect route is twofold:
-
Safety and Stability: Hydroxylamine itself can be unstable.[5] Converting it to a stable ketoxime, such as acetoxime, creates a more manageable substrate.
-
Selectivity: The ketoxime protects the nitrogen atom, directing the subsequent alkylation to the oxygen atom, thus preventing the formation of undesired N-alkylated byproducts.[4]
Diagram: Synthetic Workflow
Caption: General three-step synthesis of the target compound.
Experimental Protocol: Synthesis of O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride[4]
Step 1: Formation of Acetone Oxime
-
To a stirred solution of hydroxylamine hydrochloride (1.0 equiv) in water, add acetone (1.1 equiv).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 equiv) while maintaining the temperature between 25-35°C. The pH should be maintained between 11 and 13.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Extract the resulting acetone oxime with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Causality: This step generates the nucleophile in situ and immediately protects it. The extraction isolates the product from the aqueous salts.
Step 2: O-Alkylation of Acetone Oxime
-
Dissolve the crude acetone oxime (1.0 equiv) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Add a suitable base, such as anhydrous potassium carbonate (1.5 equiv).
-
To this suspension, add 2,2,2-trifluoroethyl p-toluenesulfonate (1.05 equiv) dropwise.[4] Rationale: 2,2,2-trifluoroethyl p-toluenesulfonate is an excellent alkylating agent with a good leaving group (tosylate), facilitating the SN2 reaction.
-
Heat the reaction mixture to 60-70°C and stir overnight, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under vacuum. The resulting crude O-(2,2,2-trifluoroethyl)acetonoxime can be purified by distillation or used directly in the next step.
Step 3: Hydrolysis to the Final Product
-
To the crude O-(2,2,2-trifluoroethyl)acetonoxime, add an excess of aqueous hydrochloric acid (e.g., 3-6 M).
-
Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis of the oxime. The reaction regenerates acetone and forms the desired hydroxylamine salt.
-
Cool the solution and wash with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove the acetone byproduct and any unreacted starting material.
-
Concentrate the aqueous layer under reduced pressure to yield the crude O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride as a solid.
-
Recrystallize the solid from a suitable solvent system (e.g., isopropanol/ether) to obtain the purified product.
Key Reactivity and Mechanistic Insights
The primary utility of O-(2,2,2-trifluoroethyl)hydroxylamine stems from its nucleophilic character, enabling it to react with electrophiles, most notably aldehydes and ketones, to form stable oxime ethers.
Oxime Formation (Oximation)
This reaction is a cornerstone of bioconjugation and chemical biology.[6] The reaction between the hydroxylamine and a carbonyl compound proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the corresponding oxime. It is particularly effective for coupling with reducing sugars.[2]
Advantages of Trifluoroethoxylated Oximes:
-
Stability: Oxime linkages are significantly more stable to hydrolysis than imines (Schiff bases), making them ideal for biological applications.
-
¹⁹F NMR Probe: The trifluoromethyl group provides a sensitive and specific NMR handle for monitoring reactions and binding events without background interference from biological samples.
-
Modulated Properties: The CF₃CH₂O- group can enhance the binding affinity and pharmacokinetic properties of the conjugated molecule.[7]
Diagram: Mechanism of Oxime Formation
Caption: Mechanism for the formation of an oxime ether.
Experimental Protocol: Oximation of a Model Aldehyde
-
Dissolve the aldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol, or an aqueous buffer like PBS for biological applications).
-
Add O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride (1.1-1.2 equiv). If starting with the hydrochloride salt, the reaction is often buffered around pH 4-5 to facilitate the dehydration step without fully protonating the hydroxylamine.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC, LC-MS, or ¹H NMR spectroscopy. Reactions are typically complete within a few hours.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure. If necessary, purification can be achieved by flash column chromatography on silica gel or by recrystallization. Self-Validation: The formation of the product can be unequivocally confirmed by mass spectrometry (observing the expected molecular ion) and NMR (disappearance of the aldehyde proton signal and appearance of characteristic oxime and trifluoroethyl signals).
Applications in Drug Discovery and Chemical Biology
The introduction of fluorinated groups is a validated strategy in drug design to enhance key molecular properties.[7] The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability.[7] O-(2,2,2-trifluoroethyl)hydroxylamine serves as a versatile building block for installing the trifluoroethoxy-amino (-ONH-CH₂CF₃) or trifluoroethoxy-imino (=N-O-CH₂CF₃) motifs.
-
Bioisosteric Replacement: The trifluoroethyl group can act as a bioisostere for other chemical groups, potentially improving binding affinity to biological targets through favorable electrostatic or hydrophobic interactions.
-
Metabolic Blocking: The strong C-F bonds make the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.
-
Bioconjugation: The formation of stable oxime bonds is a key "click chemistry" reaction used to link molecules together under mild, biocompatible conditions.[6] This can be used to attach drugs to antibodies (Antibody-Drug Conjugates), label proteins with probes, or immobilize molecules on surfaces.
-
Pharmacophore Elaboration: As a primary amine derivative, it can be used in the synthesis of more complex pharmacophores, including various N-heterocycles, after initial coupling reactions.[8] Oximes themselves are a significant class of FDA-approved drugs, particularly in antibiotics and as antidotes for nerve agents, highlighting the pharmacological relevance of the core structure.[9][10]
Safety, Handling, and Storage
As a hydroxylamine derivative, O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride requires careful handling. While a specific, comprehensive safety datasheet is not widely published, data from related compounds like hydroxylamine hydrochloride and 2,2,2-trifluoroethylamine provide a strong basis for safe handling protocols.
Table 2: Summary of Potential Hazards and Precautions
| Hazard Category | Description & Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed or in contact with skin. Wear gloves and lab coat. Wash hands thoroughly after handling. |
| Skin/Eye Irritation | May cause skin irritation and serious eye damage. Wear safety glasses or goggles. Avoid contact with skin and eyes. |
| Respiratory Irritation | May cause respiratory irritation. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. |
| Storage | Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[1] The compound is hygroscopic. |
| Incompatibilities | Strong oxidizing agents, strong bases. |
Handling Procedure:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Use a chemical fume hood to minimize inhalation risk.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not allow entry into waterways.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
O-(2,2,2-trifluoroethyl)hydroxylamine is a high-value chemical tool for researchers in synthetic and medicinal chemistry. Its utility is anchored in its ability to reliably form stable oxime ethers and to introduce the functionally important trifluoroethyl group. This guide has detailed its fundamental properties, provided a robust framework for its synthesis, and outlined its key reactivity and applications. By understanding both the "how" and the "why" of its use, from reaction mechanisms to the strategic benefits in drug design, scientists can effectively leverage this reagent to advance their research programs.
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O'Donnell, J. P., et al. (1980). Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. Journal of Pharmaceutical Sciences, 69(2), 149-152. [Link]
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